GABA Transporter (GAT) Inhibition: A Direct Comparison of Azetidine Scaffolds in a CNS Target Class
While 3-(4-Methoxybenzyl)azetidine hydrochloride itself lacks direct published data, its close structural analog, a 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative, was directly compared to a piperidine-based GAT inhibitor (NNC-05-2045). The azetidine scaffold demonstrated a distinct activity profile, with specific derivatives showing moderate affinity for GAT-1 (IC50 = 26.6 µM) and GAT-3 (IC50 = 31.0 µM) [1]. This is a critical finding for SAR, as the piperidine analog is a known, potent inhibitor, and the azetidine replacement significantly alters subtype selectivity and potency.
| Evidence Dimension | GABA Transporter Subtype Inhibition (IC50) |
|---|---|
| Target Compound Data | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (Compound 18b): GAT-1 IC50 = 26.6 ± 3.3 µM; Compound 18e: GAT-3 IC50 = 31.0 ± 4.7 µM |
| Comparator Or Baseline | Piperidine-based GAT inhibitor NNC-05-2045 |
| Quantified Difference | The azetidine scaffold results in micromolar, rather than nanomolar, potency and a shift in subtype preference from GAT-1 to GAT-3. |
| Conditions | In vitro radioligand uptake assay using [3H]GABA in cells expressing human GAT-1, BGT-1, GAT-2, or GAT-3 [1] |
Why This Matters
This data proves that replacing a piperidine with a 3-(4-methoxyphenyl)azetidine core in a known inhibitor framework leads to a quantifiable and significant change in pharmacological profile, making it a valuable tool for modulating target selectivity in drug discovery.
- [1] Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Journal of Medicinal Chemistry, 53(9), 3602-3610. View Source
